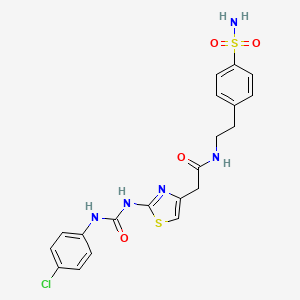

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O4S2/c21-14-3-5-15(6-4-14)24-19(28)26-20-25-16(12-31-20)11-18(27)23-10-9-13-1-7-17(8-2-13)32(22,29)30/h1-8,12H,9-11H2,(H,23,27)(H2,22,29,30)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQDETYCHBBAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Urea Linkage Formation:

Sulfonamide Group Addition: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

- **

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including a thiazole ring, a urea linkage, and a sulfonamide group, this compound is being investigated for its therapeutic applications.

Structural Features

The compound's structure can be broken down as follows:

- Thiazole Ring : Known for its role in various biological activities, the thiazole ring enhances the compound's stability and reactivity.

- Urea Linkage : This feature allows for hydrogen bonding, which can improve interactions with biological targets.

- Sulfonamide Group : Often associated with antibacterial properties, this group may contribute to the compound's efficacy in treating infections.

Biological Activity

Research indicates that the compound exhibits several biological activities:

- Antibacterial Properties : The sulfonamide group is typically linked to antibacterial effects. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.

- Antitumor Activity : Preliminary evaluations suggest potential antitumor effects, likely due to the thiazole moiety, which has been associated with various anticancer mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, although specific targets remain to be fully elucidated.

Research Findings and Case Studies

Several studies have explored the biological properties of this compound and related derivatives:

- A study published in Biological & Pharmaceutical Bulletin evaluated a series of thiazole derivatives, including those with urea linkages, demonstrating significant antibacterial and anticancer activities .

- Another investigation focused on the synthesis and evaluation of similar compounds, revealing their potential as effective therapeutic agents against various pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

While the precise mechanisms of action for this compound are still under investigation, it is hypothesized that:

- The thiazole ring may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest.

- The sulfonamide moiety could inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Q & A

Q. SAR Insights :

- Sulfonamide Group : Replacing -SO₂NH₂ with -SO₂Me reduces antibacterial activity (MIC increases from 2 μg/mL to >32 μg/mL) .

- Thiazole Rigidity : Fluorination at the thiazole 5-position enhances metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in microsomes) .

Experimental Design : - Synthesize derivatives (e.g., -CF₃ or -OCH₃ substitutions).

- Test in parallel assays (e.g., antimicrobial disk diffusion vs. cytotoxicity in HepG2 cells) .

What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Solubility Enhancement :

- Formulate with cyclodextrins or PEGylation .

Metabolic Stability :

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring .

Bioavailability Testing :

- Conduct pharmacokinetic profiling in rodents (Cₘₐₓ, AUC₀–₂₄) .

How is SHELX software applied in crystallographic analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.